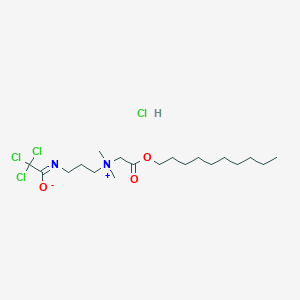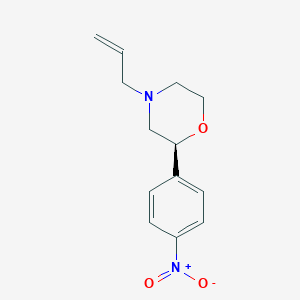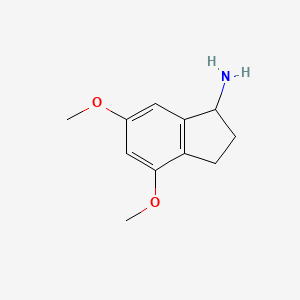
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of two methoxy groups at positions 4 and 6, and an amine group at position 1 on the indane structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine typically involves the Michael addition reaction. This reaction is performed on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one, which serves as the starting material. Various nucleophiles, such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole, are used under Michael addition reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of catalysts and specific reaction conditions to ensure the stability and purity of the final product. The reaction progress and stability of the synthesized derivatives are monitored using techniques such as FT-IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like piperidine and imidazole. The reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Michael addition reaction with piperidine results in the formation of a stable compound that can be purified through column chromatography .
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an acetylcholine esterase inhibitor, which increases the levels of acetylcholine in the brain and helps in the treatment of Alzheimer’s disease . The compound’s effects are mediated through its binding to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: This compound is used as a starting material for the synthesis of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine.
1H-Inden-1-amine, 2,3-dihydro-: This compound shares a similar indane structure but lacks the methoxy groups.
Donepezil: This compound is an acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 6 enhances its stability and reactivity in various chemical reactions .
Propiedades
Número CAS |
907973-37-9 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
4,6-dimethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6,10H,3-4,12H2,1-2H3 |
Clave InChI |
BMMIJBKOOXDOQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CCC2N)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
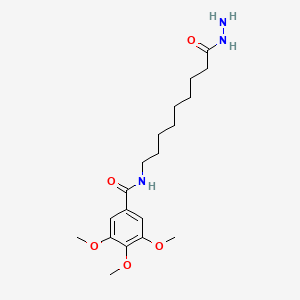
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
![1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B12623119.png)

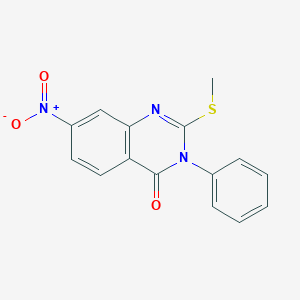
![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
![4-[(10aS)-7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]-N-(2,2-dimethoxyethyl)butanamide](/img/structure/B12623137.png)
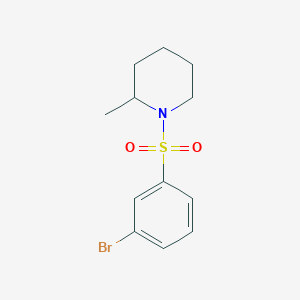
![Tert-butyl[(12,12-dimethoxydodecyl)oxy]dimethylsilane](/img/structure/B12623143.png)
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12623149.png)
